

# Cavosonstat's Mechanism of Action in Cystic Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cavosonstat |           |
| Cat. No.:            | B606496     | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of **cavosonstat** (N91115), an investigational drug formerly under development for the treatment of cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular pathways influenced by **cavosonstat**, supported by available preclinical and clinical data.

# **Executive Summary**

Cavosonstat is a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO). In cystic fibrosis, particularly in individuals with the F508del mutation, the cystic fibrosis transmembrane conductance regulator (CFTR) protein is misfolded and prematurely degraded. The primary mechanism of action of cavosonstat is to increase the levels of endogenous GSNO by inhibiting its breakdown. Elevated GSNO levels are believed to promote the stability and function of the CFTR protein. While the development of cavosonstat for cystic fibrosis was discontinued due to a lack of demonstrated efficacy in Phase 2 clinical trials, the study of its mechanism provides valuable insights into the potential of targeting nitrosative stress in CF.

## **Core Mechanism of Action: GSNOR Inhibition**

The central tenet of **cavosonstat**'s therapeutic rationale in cystic fibrosis revolves around the inhibition of the GSNOR enzyme.



#### 2.1 The Role of GSNOR and GSNO in Cellular Homeostasis

S-nitrosoglutathione (GSNO) is a critical endogenous signaling molecule that acts as a nitric oxide (NO) donor and facilitates post-translational modification of proteins through S-nitrosylation.[1] GSNOR, an alcohol dehydrogenase family member, plays a pivotal role in regulating the intracellular levels of GSNO and, consequently, protein S-nitrosylation.[2] By catalyzing the irreversible reduction of GSNO, GSNOR controls the extent and duration of NO-based signaling.

### 2.2 GSNOR Inhibition by **Cavosonstat**

**Cavosonstat** is a potent and selective, orally bioavailable inhibitor of GSNOR.[3][4] By binding to and inhibiting GSNOR, **cavosonstat** prevents the breakdown of GSNO, leading to an accumulation of this signaling molecule within the cell. Preclinical studies demonstrated that **cavosonstat** effectively increases GSNO levels.[3][5]

#### 2.3 Impact on CFTR Function

In cystic fibrosis, the F508del mutation leads to a misfolded CFTR protein that is recognized by the cellular quality control machinery and targeted for degradation.[6] The proposed mechanism for how increased GSNO levels could benefit CF patients is by promoting the stability and proper trafficking of the CFTR protein to the cell surface.[4][5][7] It is hypothesized that S-nitrosylation of specific cysteine residues on CFTR or associated chaperone proteins may protect the mutant protein from degradation.[3][7]



Click to download full resolution via product page

**Figure 1:** Core signaling pathway of **cavosonstat** action.



# Potential Indirect Mechanism: Nrf2 Pathway Activation

While not its primary mechanism, the increase in GSNO due to GSNOR inhibition may indirectly influence other cellular pathways, such as the Nrf2 antioxidant response.

#### 3.1 S-nitrosylation of Keap1 and Nrf2 Activation

The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. Nitric oxide and related species can cause S-nitrosylation of specific cysteine residues on Keap1.[5] This modification can lead to a conformational change in Keap1, resulting in the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes. As **cavosonstat** increases GSNO, a major NO donor, it is plausible that it could indirectly lead to Nrf2 activation.





Click to download full resolution via product page

Figure 2: Potential indirect activation of the Nrf2 pathway.

## eIF2α Phosphorylation

There is no direct evidence from the available literature to suggest that **cavosonstat**'s mechanism of action in cystic fibrosis involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ). While nitric oxide can influence eIF2 $\alpha$  kinases, a specific link to GSNOR inhibition in the context of CF has not been established.

## **Clinical Trial Data**



**Cavosonstat** was evaluated in several clinical trials for cystic fibrosis. The development was ultimately halted as the trials did not meet their primary endpoints.

Table 1: Summary of Key Phase 2 Clinical Trial Results

| Trial Identifier | Patient<br>Population                                           | Treatment<br>Arms                                                    | Primary<br>Endpoint                                            | Outcome                                                                        |
|------------------|-----------------------------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------|--------------------------------------------------------------------------------|
| NCT02589236      | Adults with CF<br>homozygous for<br>F508del-CFTR<br>on Orkambi™ | Cavosonstat (200 mg or 400 mg BID) + Orkambi™ vs. Placebo + Orkambi™ | Absolute change<br>in percent<br>predicted FEV1<br>at 12 weeks | Failed to demonstrate benefit over placebo.[8]                                 |
| NCT02724527      | Adults with CF<br>on Kalydeco™                                  | Cavosonstat (400 mg) + Kalydeco™ vs. Placebo + Kalydeco™             | Change in lung<br>function from<br>baseline to week<br>8       | Did not demonstrate a benefit in lung function or sweat chloride reduction.[5] |

Table 2: Pharmacokinetic and Safety Data from Phase 1 Studies

| Study Population                 | Key Findings                                                                                                                                                                 |  |  |
|----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Healthy Volunteers               | Cavosonstat was rapidly absorbed and well-tolerated with no dose-limiting toxicities.[4]                                                                                     |  |  |
| CF Patients (F508del homozygous) | Showed a favorable safety and pharmacokinetic profile. A modest, non-statistically significant trend toward sweat chloride reduction was observed at the highest dose.[3][7] |  |  |

# **Experimental Protocols**

The clinical trials for **cavosonstat** followed standard methodologies for CF therapeutic evaluation.







6.1 Representative Phase 2 Clinical Trial Protocol (based on NCT02589236)

This was a double-blind, randomized, placebo-controlled, parallel-group study.[9]

- Inclusion Criteria: Adult patients with a confirmed diagnosis of CF, homozygous for the
   F508del-CFTR mutation, and on a stable dose of lumacaftor/ivacaftor for at least 8 weeks.[9]
- Exclusion Criteria: History of clinically significant liver or kidney dysfunction, certain cardiac abnormalities, or recent participation in other therapeutic trials.[9]
- Intervention: Patients were randomized to receive either cavosonstat (200 mg or 400 mg twice daily) or a matching placebo, in addition to their ongoing lumacaftor/ivacaftor treatment, for 16 weeks.[8]
- Primary Outcome Measure: The primary efficacy endpoint was the absolute change from baseline in the percent predicted forced expiratory volume in 1 second (FEV1) at week 12.[8]
- Secondary Outcome Measures: Included changes in sweat chloride concentration, CF Questionnaire-Revised (CFQ-R) scores, and safety assessments.





Click to download full resolution via product page

Figure 3: Generalized workflow of a Phase 2 clinical trial for cavosonstat.

## Conclusion

**Cavosonstat** represented a novel therapeutic approach for cystic fibrosis by targeting the GSNOR enzyme to increase the levels of the CFTR-stabilizing molecule GSNO. While the clinical trials did not demonstrate the desired efficacy, the scientific rationale behind GSNOR inhibition remains an area of interest. Further research into the downstream effects of GSNOR



inhibition, including the potential modulation of the Nrf2 pathway, may yet uncover new therapeutic avenues for cystic fibrosis and other diseases characterized by nitrosative stress.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. S-Nitrosoglutathione Wikipedia [en.wikipedia.org]
- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-NITROSOGLUTATHIONE PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. S-Nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocarcinogenesis driven by GSNOR deficiency is prevented by iNOS inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cavosonstat's Mechanism of Action in Cystic Fibrosis: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606496#cavosonstat-mechanism-of-action-in-cystic-fibrosis]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com